N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide
Description
This compound features a benzodioxol group (a bicyclic structure with two oxygen atoms) linked to a morpholine ring via an ethyl chain. The sulfonamide moiety is substituted with a 4-fluoro-3-methylbenzene group. The molecular formula is C₂₀H₂₂FN₃O₅S, with a molecular weight of approximately 435.47 g/mol. Key structural attributes include:
- Morpholine ring: Improves solubility and may modulate pharmacokinetics.
- 4-Fluoro-3-methylbenzene sulfonamide: The electron-withdrawing fluorine and steric methyl group influence electronic distribution and binding interactions.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-14-10-16(3-4-17(14)21)29(24,25)22-12-18(23-6-8-26-9-7-23)15-2-5-19-20(11-15)28-13-27-19/h2-5,10-11,18,22H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPKEMGUODKSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Characteristics
- Benzodioxole : Known for its role in various biological activities.
- Morpholine : Enhances solubility and biological activity.
- Sulfonamide : Imparts antibacterial properties.
Medicinal Chemistry
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide has been investigated for its potential as an antimicrobial agent . The sulfonamide group is known for its antibacterial properties, making this compound a candidate for developing new antibiotics.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the benzodioxole moiety enhances this activity by promoting interaction with bacterial enzymes involved in folate synthesis.
Cancer Research
This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of specific enzymes that play a crucial role in cell proliferation.
Case Study: Apoptosis Induction
In vitro studies have indicated that compounds similar to this compound can trigger apoptotic pathways in human cancer cell lines. The mechanism includes the activation of caspase enzymes, leading to programmed cell death.
Neuropharmacology
Research indicates potential neuroprotective effects of this compound, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotective Effects
Preliminary studies suggest that the compound may inhibit neuroinflammation and oxidative stress pathways, which are critical in the progression of neurodegenerative diseases. Animal models have shown improved cognitive function following treatment with related compounds.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, making it valuable in drug design targeting metabolic disorders.
Enzyme Targeting
Studies have focused on the inhibition of enzymes such as carbonic anhydrase and dihydrofolate reductase, which are implicated in various diseases. The structural features of the compound allow for effective binding to these enzymes, thereby modulating their activity.
Data Tables
| Application Area | Potential Benefits | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Antibacterial properties | Inhibition of bacterial folate synthesis |
| Cancer Research | Induction of apoptosis | Activation of caspases leading to cell death |
| Neuropharmacology | Neuroprotection | Inhibition of neuroinflammation and oxidative stress |
| Enzyme Inhibition | Targeting metabolic disorders | Binding to key metabolic enzymes |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule but differ in substituents or functional groups:
Functional Group Analysis
- Sulfonamide vs. This contrasts with ethanediamide derivatives (e.g., CAS 896334-56-8), which lack sulfonamide’s strong acidity .
- 4-Methoxybenzene (CAS 887218-96-4): Methoxy’s electron-donating nature reduces sulfonamide acidity compared to fluorine, altering electronic interactions . Piperazine vs. Morpholine (CAS 896347-31-2): Piperazine’s secondary amine may participate in additional hydrogen bonding, whereas morpholine’s oxygen improves solubility .
Pharmacological Implications
- Target Selectivity : The morpholine ring in the target compound and CAS 887218-96-4 may enhance blood-brain barrier penetration compared to piperazine-containing analogues .
- Metabolic Stability : Fluorine in the target molecule and CAS 896334-56-8 could reduce metabolic degradation by cytochrome P450 enzymes, prolonging half-life .
- Solubility : Morpholine and sulfonamide groups in the target compound likely improve aqueous solubility compared to ethanediamide derivatives .
Preparation Methods
Table 1: Reaction Conditions for Key Synthetic Steps
Optimization of Sulfonamide Bond Formation
The coupling of the amine and sulfonyl chloride is critical for achieving high purity. Key parameters include:
-
Solvent Selection : Polar aprotic solvents like THF enhance nucleophilicity of the amine, while DCM minimizes side reactions.
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Stoichiometry : A 1:1.1 molar ratio of amine to sulfonyl chloride ensures complete conversion, with excess sulfonyl chloride removed during workup.
-
Temperature Control : Reactions initiated at 0°C to mitigate exothermicity, then warmed to room temperature (RT) for 12–18 hours.
Post-reaction purification involves extraction with ethyl acetate, washing with brine, and column chromatography (silica gel, hexane/ethyl acetate gradient). Recrystallization from ethanol/water mixtures yields crystalline product with >99% purity by HPLC.
Characterization and Analytical Validation
Structural confirmation relies on spectroscopic and chromatographic methods:
-
NMR Spectroscopy :
-
Mass Spectrometry : ESI-MS m/z 422.1312 [M+H]⁺, matching the theoretical exact mass.
Scale-Up Challenges and Industrial Adaptations
Scaling the synthesis to kilogram quantities introduces challenges:
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Exothermic Reactions : Requires jacketed reactors with precise temperature control to prevent runaway reactions during sulfonamide formation.
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Purification Efficiency : Centrifugal partition chromatography (CPC) replaces column chromatography for large batches, reducing solvent waste.
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Lyophilization : Final product lyophilized to a stable powder, with residual solvents <0.1% by GC-MS.
Comparative Analysis with Structural Analogs
Modifying the sulfonamide’s aromatic ring influences yield and bioactivity:
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Electron-Withdrawing Groups (e.g., -Cl, -CF3): Increase electrophilicity of sulfonyl chloride, accelerating reaction rates but requiring stricter temperature control.
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Steric Effects : Ortho-substituents (e.g., -CH3) hinder sulfonamide bond formation, reducing yields by 10–15% compared to para-substituted analogs .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide?
Methodological Answer:
- Key Steps :
- Nucleophilic Substitution : React the benzodioxol-morpholine intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or NaOH) in anhydrous dichloromethane or DMF .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product.
- Optimization Parameters :
- Temperature : Maintain 0–5°C during sulfonamide coupling to minimize side reactions.
- Solvent Choice : DMF enhances solubility but may require post-reaction dialysis to remove residual solvent .
- Monitoring : Employ HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and purity (target ≥95%) .
Q. Table 1: Comparison of Reaction Conditions from Literature
| Parameter | Condition A () | Condition B () |
|---|---|---|
| Solvent | Dichloromethane | Dimethylformamide (DMF) |
| Base | Triethylamine | Sodium hydroxide |
| Reaction Time | 12 hours | 6 hours |
| Yield | 72% | 65% |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the presence of the morpholine ring (δ 2.5–3.5 ppm for N-CH₂), benzodioxol protons (δ 5.9–6.1 ppm), and sulfonamide NH (δ 7.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected m/z: Calculated 477.1521; Observed 477.1518) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .
Q. Table 2: Reference Standards for Analytical Calibration
| Functional Group | Reference Compound () | CAS Number |
|---|---|---|
| Morpholine sulfonyl | Benzyl 3-Fluoro-4-(4-morpholinyl)phenylcarbamate | 168828-81-7 |
| Sulfonamide | 5-Fluoro-N-[2-(methanesulfonyl)phenyl]... | 72490-01-8 |
Q. How should researchers assess the stability of this compound under varying experimental conditions?
Methodological Answer:
- Stress Testing :
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via TLC or HPLC .
- Photostability : Expose to UV light (254 nm) for 48 hours; quantify decomposition products.
- Solution Stability :
- Test in buffers (pH 2–9) and organic solvents (e.g., DMSO, methanol) over 7 days.
- Key Finding : The compound is stable in DMSO but degrades in acidic conditions (pH <3) due to sulfonamide hydrolysis .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
Methodological Answer:
- Root Cause Analysis :
- Purity Verification : Re-analyze batches with conflicting results using LC-MS to rule out impurities (e.g., residual morpholine precursors) .
- Assay Variability : Compare results across cell lines (e.g., HEK293 vs. HeLa) or animal models; optimize dosing regimens to account for pharmacokinetic differences .
- Case Study : A 2025 study found IC₅₀ discrepancies (5 µM vs. 12 µM) in kinase inhibition assays. Repetition under standardized conditions (fixed ATP concentration, pH 7.4) resolved variability .
Q. What computational approaches are recommended for predicting target interactions?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic sites (e.g., sulfonamide oxygen) .
- Molecular Docking :
- Use AutoDock Vina to model binding to kinase targets (e.g., PDB ID 1ATP). Prioritize poses with sulfonamide H-bonding to catalytic lysine residues .
Q. Table 3: DFT-Calculated Properties ()
| Parameter | Value |
|---|---|
| HOMO-LUMO Gap | 4.8 eV |
| Dipole Moment | 5.2 Debye |
| Mulliken Charge (S atom) | +1.3 |
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Systematic Modifications :
- Benzodioxol Replacement : Substitute with indole or quinoline to assess impact on blood-brain barrier penetration .
- Morpholine Alteration : Replace morpholine with piperazine or thiomorpholine; evaluate solubility and target affinity .
- Biological Testing :
- Screen analogs against a panel of 50+ kinases to identify selectivity trends. Use SPR (surface plasmon resonance) for binding kinetics (kₒₙ/kₒff) .
Q. Table 4: Analog Comparison ()
| Analog Structure | Target IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 8.2 | 0.15 |
| Piperazine Derivative | 6.5 | 0.45 |
| Indole-Substituted | 12.7 | 0.08 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
